2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole
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Description
The compound “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” is a derivative of pyrrolo[2,3-d]pyrimidine . It is a part of a series of new compounds that were synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves a series of steps . The synthesis process involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” is complex and involves several key components. The structure includes a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic compound .Chemical Reactions Analysis
The chemical reactions involving “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” are complex and involve several steps. The reactions involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” include a yield of 76%, a melting point of 212–214 ℃, and a molecular weight of 424.25 .Mechanism of Action
Future Directions
The future directions for “2-[4-(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” involve further development as a multi-targeted kinase inhibitor with enhanced potency . The compound shows promising cytotoxic effects against different cancer cell lines, indicating its potential in cancer therapy .
Properties
IUPAC Name |
2-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-2-4-14-12(3-1)21-17(24-14)23-9-7-22(8-10-23)16-15-13(5-6-18-15)19-11-20-16/h1-6,11,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPEIFXGPUBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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